molecular formula C17H18N2O2S B2635312 1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 867042-41-9

1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2635312
CAS No.: 867042-41-9
M. Wt: 314.4
InChI Key: GOSKNFHXBINBND-UHFFFAOYSA-N
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Description

1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to assess these factors for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, or developing new synthetic routes .

Chemical Reactions Analysis

1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(4-ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-14-8-6-13(7-9-14)16-11-15(17-5-4-10-22-17)18-19(16)12(2)20/h4-10,16H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSKNFHXBINBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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